1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Description
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as this compound, is a useful research compound. Its molecular formula is C7H14ClNO3Si and its molecular weight is 223.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as chloromethylsilatrane, is a silicon-containing organic compound with the molecular formula and a molecular weight of approximately 223.73 g/mol. Its unique bicyclic structure, which incorporates both silicon and nitrogen atoms, contributes to its distinctive chemical properties and potential biological activities.
Chemical Structure
The compound features a chloromethyl group attached to a bicyclic framework that includes three oxygen atoms and one nitrogen atom. This structural configuration enhances its reactivity compared to other silatranes lacking such functionalities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler silatrane precursors. One common method includes the chloromethylation of 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane using chloromethyl methyl ether in the presence of a base to facilitate the substitution reaction.
Biological Activity
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry due to its unique structure. Compounds with similar silatrane frameworks have shown antimicrobial and anticancer activities, indicating that this compound may possess similar biological properties.
Potential Biological Applications
- Antimicrobial Activity : Similar silatrane compounds have exhibited antimicrobial properties, suggesting that this compound might also possess such activities.
- Anticancer Properties : The structural characteristics of this compound may allow it to interact with biological targets relevant to cancer treatment.
- Material Science Applications : Due to its unique properties, it has been explored for applications in material science.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be useful:
Compound Name | Structure Type | Notable Features |
---|---|---|
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane | Silatrane | Lacks chloromethyl group; potential biological activity |
1-Aminopropyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | Aminosilatrane | Contains an amino group; studied for antimicrobial properties |
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | Methylated Silatrane | Methyl substitution alters reactivity; potential in materials science |
Currently, there is no documented information on the specific mechanism of action of chloromethylsilatrane in biological systems; however, preliminary studies suggest that its silatrane structure may enhance interactions with biological targets or catalyze reactions involving metal ions.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are sparse, related research indicates promising avenues for exploration:
- Antimicrobial Studies : Research has highlighted the antimicrobial properties of related silatranes when tested against various bacterial strains.
- Cytotoxicity Assays : Preliminary cytotoxicity assays on structurally similar compounds have shown potential effects on cancer cell lines.
Properties
IUPAC Name |
1-(chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3Si/c8-7-13-10-4-1-9(2-5-11-13)3-6-12-13/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METVSRFIOHSNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041383 | |
Record name | 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42003-39-4 | |
Record name | 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42003-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silimin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042003394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYLSILATRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9B5A0VPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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